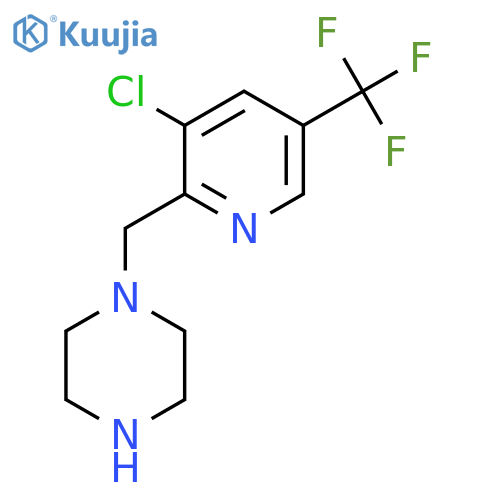Cas no 1311279-54-5 (1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine)

1311279-54-5 structure
商品名:1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine
CAS番号:1311279-54-5
MF:C11H13ClF3N3
メガワット:279.68923163414
MDL:MFCD19981200
CID:4693750
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine
- 1-(3-Chloro-5-trifluoromethylpyridin-2-ylmethyl)piperazine
-
- MDL: MFCD19981200
- インチ: 1S/C11H13ClF3N3/c12-9-5-8(11(13,14)15)6-17-10(9)7-18-3-1-16-2-4-18/h5-6,16H,1-4,7H2
- InChIKey: FVCIEJFKUHKGRT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(F)(F)F)=CN=C1CN1CCNCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 269
- トポロジー分子極性表面積: 28.2
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB302723-5 g |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |
1311279-54-5 | 95% | 5g |
€930.60 | 2023-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515217-1g |
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)piperazine |
1311279-54-5 | 98% | 1g |
¥2499.00 | 2024-08-09 | |
| abcr | AB302723-10 g |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |
1311279-54-5 | 95% | 10g |
€1626.80 | 2023-04-26 | |
| Apollo Scientific | PC446092-1g |
1-(3-Chloro-5-trifluoromethylpyridin-2-ylmethyl)piperazine |
1311279-54-5 | 95+% | 1g |
£182.00 | 2023-09-02 | |
| abcr | AB302723-5g |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |
1311279-54-5 | 95% | 5g |
€930.60 | 2025-03-19 | |
| abcr | AB302723-1g |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |
1311279-54-5 | 95% | 1g |
€311.30 | 2025-03-19 | |
| abcr | AB302723-10g |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |
1311279-54-5 | 95% | 10g |
€1626.80 | 2025-03-19 | |
| abcr | AB302723-1 g |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, 95%; . |
1311279-54-5 | 95% | 1g |
€311.30 | 2023-04-26 |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine 関連文献
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
1311279-54-5 (1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine) 関連製品
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1311279-54-5)1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine

清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):184.0/551.0/964.0